
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate typically involves the esterification of 2-(2-hydroxyethoxy)acetic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is conducted under an inert atmosphere, typically at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various esters, alcohols, acids, and substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the ester linkage, which can undergo nucleophilic attack, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
N-succinimidyl acrylate: Similar in structure, used as a protein crosslinker.
Methoxypolyethylene glycol acetic acid N-succinimidyl ester: Used in bioconjugation and drug delivery.
Pyrrolidinone derivatives: Known for their biological activities and applications in medicinal chemistry.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate stands out due to its unique combination of a pyrrolidinone ring and an ester linkage, which imparts distinct reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
196936-11-5 |
|---|---|
分子式 |
C8H11NO6 |
分子量 |
217.18 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(2-hydroxyethoxy)acetate |
InChI |
InChI=1S/C8H11NO6/c10-3-4-14-5-8(13)15-9-6(11)1-2-7(9)12/h10H,1-5H2 |
InChIキー |
ZQFNBHVVRRYZBZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCO |
関連するCAS |
196936-11-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


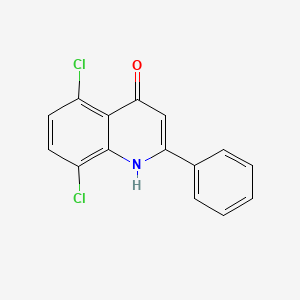
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
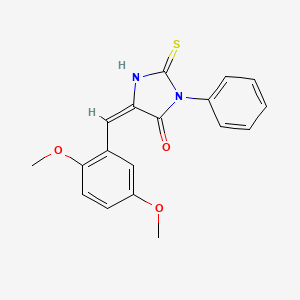
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)

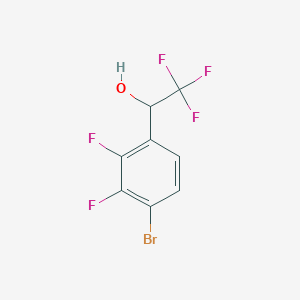
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)

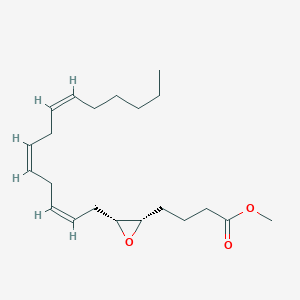
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate](/img/structure/B13718110.png)
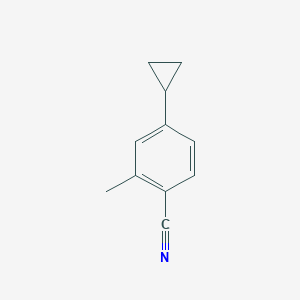

![1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718122.png)
![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
